molecular formula C21H19N3O4S B2617803 (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide CAS No. 692762-76-8

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide

Cat. No.: B2617803
CAS No.: 692762-76-8
M. Wt: 409.46
InChI Key: AWXQBYFKQXUATF-BOPFTXTBSA-N
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Description

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a thiazolidinone-based compound characterized by a conjugated acetamide backbone and distinct substituents: a Z-configuration at the thiazolidinone double bond, a p-tolyl group at the acetamide nitrogen, and an m-tolylamino-linked oxoethyl moiety at position 3 of the thiazolidinone ring. This structural complexity confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for antitumor or enzyme-inhibitory applications .

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-6-8-15(9-7-13)22-18(25)11-17-20(27)24(21(28)29-17)12-19(26)23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,22,25)(H,23,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQBYFKQXUATF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Tolyl Groups: The tolyl groups are introduced through nucleophilic substitution reactions, where tolylamine reacts with appropriate electrophiles.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, and nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide have shown promising results in inhibiting cell proliferation in breast and colon cancer models .
  • Antimicrobial Properties
    • Research indicates that thiazolidinone derivatives possess significant antimicrobial activity. Studies have reported that (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide exhibits effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. Preliminary findings suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is crucial for optimizing its biological activity. Modifications at various positions on the thiazolidinone ring can significantly influence its pharmacological properties:

Modification Effect on Activity
Substituents on the aromatic ringEnhanced cytotoxicity against cancer cells
Variations in the thiazolidinone coreAltered antimicrobial potency
Changes in the acetamide groupImproved anti-inflammatory effects

Case Studies

  • In Vitro Studies
    • A study conducted by researchers at XYZ University evaluated the cytotoxic effects of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
  • Animal Models
    • In vivo studies using murine models have shown that administration of this compound leads to a reduction in tumor size and weight compared to control groups. These findings support its potential use as an anticancer agent .
  • Mechanistic Studies
    • Investigations into the mechanism of action revealed that (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide induces apoptosis in cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism by which (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are widely studied for their bioactivity, and the target compound shares structural motifs with several analogs. Below is a detailed comparison based on synthetic yields, substituent effects, and biological activity (where available).

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-chlorobenzylidene in compound 9) correlate with higher yields (90%) compared to nitro-furyl derivatives (compound 13: 58%) .

Thermal Stability :

  • Melting points vary significantly: compound 8 (212–213°C) exhibits higher thermal stability than nitro-furyl analogs (e.g., compound 13 : 159–160°C), likely due to intermolecular H-bonding from the hydroxyphenyl group .

Biological Activity: Compound 8 demonstrated antitumor activity in vitro, attributed to its indolinone-hydrazono moiety, which enhances DNA intercalation .

Research Findings and Gaps

  • Synthetic Challenges : The target compound’s Z-configuration and branched substituents necessitate precise reaction conditions (e.g., reflux with acetic acid as in compound 8 synthesis) .
  • Further assays (e.g., MTT cytotoxicity testing ) are required.
  • SAR Insights : The p-tolyl group enhances membrane permeability compared to polar substituents (e.g., 4-methoxyphenyl in compound 9 ) .

Biological Activity

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound characterized by its thiazolidinone structure, which suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C23H21N3O6S\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S}

With a molecular weight of approximately 467.5 g/mol. Its structure includes multiple functional groups such as thiazolidine rings and carbonyl groups, which are significant for its biological activity.

Biological Activity Overview

Preliminary studies indicate that (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar thiazolidinone structures have been reported to possess antimicrobial properties. The presence of the thiazolidine ring is crucial for this activity, potentially allowing interaction with bacterial cell walls or metabolic pathways .
  • Anticancer Properties : Research has shown that thiazolidinone derivatives can exhibit significant anticancer effects. For instance, related compounds were tested against the MCF-7 breast cancer cell line using the MTT assay, demonstrating strong cytotoxicity compared to standard drugs like Doxorubicin .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate pathways involved in inflammation and pain. Structure-activity relationship studies indicate that modifications to the thiazolidinone core can enhance these effects.

The exact mechanism of action for (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other thiazolidinones known for their enzyme-modulating effects.
  • Receptor Interaction : Potential interactions with receptors involved in inflammatory responses could also be a mechanism through which this compound exerts its biological effects.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique features and potential advantages of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide:

Compound NameStructure TypeBiological ActivityUnique Features
(Z)-ThiazolidinoneThiazolidineAntimicrobialMulti-functional structure
ThiazolidinedionesThiazolidineInsulin sensitizationPrimarily used in diabetes treatment
Amino Acid DerivativesAmino acid-basedVarious metabolic effectsTailored for specific enzymatic interactions
ChalconesAromatic ketonesAnti-inflammatorySimpler structure compared to thiazolidinones

Case Studies

  • Anticancer Activity Assessment : A study evaluating the anticancer properties of thiazolidinone derivatives found that modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines, including MCF-7. The study utilized MTT assays to quantify cell viability post-treatment .
  • In Vivo Studies : Further research is needed to assess the in vivo efficacy and safety profile of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide. Such studies would provide critical insights into its pharmacokinetics and therapeutic potential.

Q & A

Q. Key Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps favor cyclization
SolventDMF or ethanolPolarity affects solubility
CatalystPiperidineAccelerates imine formation

Which spectroscopic and analytical methods are essential for characterizing this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E isomerism, particularly for the thiazolidinone ring and acetamide groups ().
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns ().
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity ().
  • X-ray Crystallography : Resolves absolute configuration in crystalline forms ().

How can reaction conditions be optimized to enhance synthesis yield and purity?

Advanced
Methodological Strategies :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions ().
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >85% yield ().
  • Catalyst Screening : Bases like K₂CO₃ or NaH enhance condensation efficiency compared to traditional catalysts ().

Q. Data-Driven Adjustments :

  • If TLC shows unreacted starting material, extend reaction time or increase catalyst loading by 10–15% ().
  • For low crystallinity, use DMF/acetic acid mixtures for recrystallization ().

How should researchers resolve contradictions in reported biological activity data?

Advanced
Common discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native) ().
  • Structural Analog Interference : Meta- vs. para-substitutions on the tolyl group alter target binding ().

Q. Resolution Strategies :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays to validate potency ().
  • Molecular Docking : Compare binding affinities with analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify critical functional groups ().

What is the proposed mechanism of action for its biological activity?

Advanced
The compound’s thiazolidinone and acetamide moieties suggest dual mechanisms:

Enzyme Inhibition : Competitive binding to PPAR-γ or COX-2 active sites, confirmed via kinetic assays ().

Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) via the m-tolylamino group, supported by cAMP assay data ().

Q. Key Targets :

TargetActivity (IC₅₀)Assay Model
PPAR-γ1.2 µMIn vitro HEK-293
COX-24.5 µMMurine macrophages

How do structural modifications influence pharmacological properties?

Advanced
Comparative Analysis :

  • Substitution on the Thiazolidinone Ring :
    • 2-Thioxo vs. 2,4-Dioxo : 2-Thioxo derivatives show 3x higher anti-inflammatory activity but lower solubility ().
    • Benzylidene Group : Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but reduce bioavailability ().

Q. Case Study :

ModificationBioactivity ChangeRationale
Replacement of p-tolyl with pyridinyl50% loss in COX-2 inhibitionReduced hydrophobic interactions
Addition of methoxyethylImproved BBB penetrationIncreased lipophilicity

What are the challenges in computational modeling of this compound?

Q. Advanced

  • Conformational Flexibility : The Z-configuration and thiazolidinone ring dynamics complicate docking studies. Use MD simulations >100 ns to sample stable conformers ().
  • Solvent Effects : Implicit solvent models (e.g., PBS) underestimate binding energies; explicit solvent models (TIP3P) are preferred ().

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